5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C16H11Cl2NO2 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : This compound is synthesized using 1H-indole-2-carboxylic acids as core compounds, with chemical structures confirmed by IR, 1H and 13C NMR, mass spectral data, and elemental analysis. Such synthesis is crucial for developing novel compounds with potential applications in various fields (G. Ganga Reddy et al., 2022).
Molecular Docking Studies
- Target Protein Interactions : Molecular docking studies of compounds like 5-Chloro-3-(4-Chlorophenyl)-1-Methyl-1H-Indole-2-Carboxylic Acid predict binding interactions with target proteins, such as EGFR. This is significant for drug design and understanding molecular interactions (G. Ganga Reddy et al., 2022).
Chemical Synthesis for Pesticide Development
- Pesticide Intermediates : An example of its application is in the synthesis of key intermediates for pesticides like Indoxacarb. This demonstrates its utility in agricultural chemistry and pest control (Li-Xia Jing, 2012).
Development of HIV Medications
- HIV Treatment Research : The compound serves as an intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, highlighting its role in antiviral drug development (B. Mayes et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-19-13-7-6-11(18)8-12(13)14(15(19)16(20)21)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZKCOKICLBDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.